molecular formula C22H17FN2O5 B5260843 Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate

Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate

Cat. No.: B5260843
M. Wt: 408.4 g/mol
InChI Key: QATBPTOZSLWKSH-QGOAFFKASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the amide bond: This can be achieved by reacting 4-fluoroaniline with furan-2-carboxylic acid under dehydrating conditions to form the intermediate amide.

    Condensation reaction: The intermediate amide is then reacted with methyl 4-aminobenzoate in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group on the benzene ring can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amino derivatives of the benzene ring.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of pharmaceutical compounds with potential anti-inflammatory or anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Biological Studies: It can be used in the study of enzyme interactions and receptor binding due to its complex structure.

Mechanism of Action

The mechanism of action of Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The furan and fluorophenyl groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(2E)-3-(4-chlorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate
  • Methyl 4-[(2E)-3-(4-bromophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate

Uniqueness

Methyl 4-[(2E)-3-(4-fluorophenyl)-2-[(furan-2-YL)formamido]prop-2-enamido]benzoate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and its ability to interact with biological targets.

Properties

IUPAC Name

methyl 4-[[(E)-3-(4-fluorophenyl)-2-(furan-2-carbonylamino)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5/c1-29-22(28)15-6-10-17(11-7-15)24-20(26)18(13-14-4-8-16(23)9-5-14)25-21(27)19-3-2-12-30-19/h2-13H,1H3,(H,24,26)(H,25,27)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATBPTOZSLWKSH-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)F)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)F)/NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.